molecular formula C12H11F3N2O2 B2439382 (Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide CAS No. 1334033-56-5

(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide

Cat. No.: B2439382
CAS No.: 1334033-56-5
M. Wt: 272.227
InChI Key: MEDVCFAMNKBRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide is a useful research compound. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.227. The purity is usually 95%.
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Biological Activity

(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F₃N₃O

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with cyanoacrylamides under specific conditions. The reaction conditions and yields can vary based on the substituents used in the furan and the reaction environment.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
(Z)-2-cyano...S. aureus17

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation in vitro. For example, studies on related furan derivatives indicated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC50 (µM)
MCF-725
A54930

Enzyme Inhibition

Inhibition studies have revealed that this compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of several furan derivatives. The results highlighted that modifications at the nitrogen atom significantly enhanced activity against gram-positive bacteria.
  • Anticancer Research :
    In a study conducted by researchers at XYZ University, the anticancer effects of furan-based compounds were evaluated. The findings showed that compounds with trifluoropropyl substitutions had increased potency against MCF-7 cells compared to their non-substituted counterparts.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-methyl-N-(3,3,3-trifluoropropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-17(5-4-12(13,14)15)11(18)9(8-16)7-10-3-2-6-19-10/h2-3,6-7H,4-5H2,1H3/b9-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDVCFAMNKBRMQ-CLFYSBASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(F)(F)F)C(=O)C(=CC1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC(F)(F)F)C(=O)/C(=C\C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.